![molecular formula C24H38O4 B13895367 (4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13895367.png)
(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a complex organic molecule. It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active compounds, including steroids. This compound is characterized by multiple chiral centers, hydroxyl groups, and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of functional groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of hydroxyl and carboxylic acid groups through oxidation and other functional group transformations.
Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including:
Catalytic Reactions: Use of catalysts to improve reaction efficiency and selectivity.
Continuous Flow Chemistry: Implementation of continuous flow reactors to enhance reaction control and scalability.
Purification Techniques: Advanced purification methods such as chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Major products formed from these reactions include:
Ketones: Formed through oxidation of hydroxyl groups.
Alcohols: Formed through reduction of ketones.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid: has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid include:
Steroids: Compounds with similar cyclopenta[a]phenanthrene cores, such as cholesterol and testosterone.
Terpenoids: Compounds with similar structural motifs and functional groups.
Uniqueness
The uniqueness of This compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H38O4 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17?,18+,19+,22+,23+,24-/m1/s1 |
InChI Key |
DXOCDBGWDZAYRQ-BXHIWPEDSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


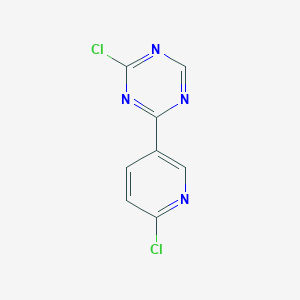
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)
![Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
![Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13895299.png)
![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
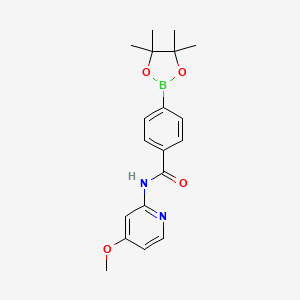
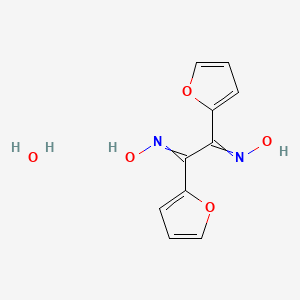
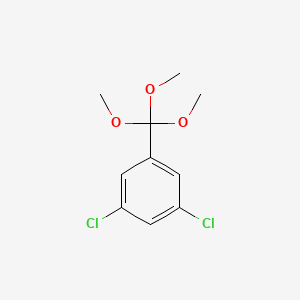
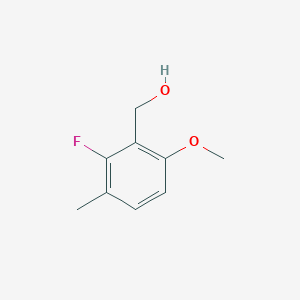
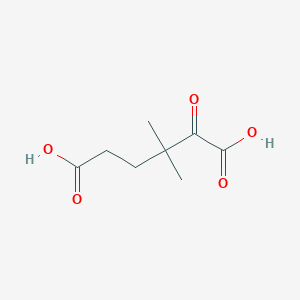
![[5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B13895330.png)
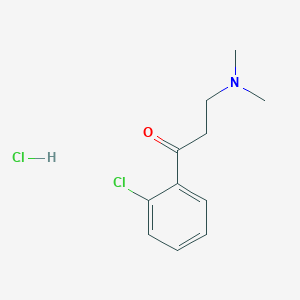
![Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate](/img/structure/B13895338.png)
![(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13895356.png)
